N-benzyl-4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide
Overview
Description
N-benzyl-4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.18450629 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
The compound under discussion can serve as a precursor in the synthesis of novel heterocyclic compounds, which are crucial in the development of new pharmaceuticals. For instance, the synthesis of phthalazinone derivatives has been explored, showcasing the compound's utility in creating molecules with good antibacterial activities (Fatehia & K. Mohamed, 2010). Similarly, the creation of pyrazolone, thiazolidinone, pyrimidine, benzoxazine lactam, rhodanine, quinazoline, and benzoxazinone derivatives from related compounds underscores the versatility in synthesizing a wide range of biologically active heterocycles.
Antimicrobial Activities
The antimicrobial potential of compounds synthesized from or related to the compound has been a significant area of research. Various studies have demonstrated the in vitro antibacterial activities of synthesized compounds, indicating their potential as leads in developing new antimicrobial agents. The research on triazolopyridine derivatives, for example, showed moderate to good binding energies on target proteins, exhibiting antimicrobial and antioxidant activity (E. M. Flefel et al., 2018).
Properties
IUPAC Name |
N-benzyl-4-[2-[2-(3,5-dimethylphenoxy)acetyl]hydrazinyl]-4-oxobutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15-10-16(2)12-18(11-15)28-14-21(27)24-23-20(26)9-8-19(25)22-13-17-6-4-3-5-7-17/h3-7,10-12H,8-9,13-14H2,1-2H3,(H,22,25)(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQESQARETNLLMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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